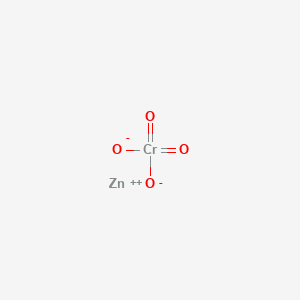

zinc;dioxido(dioxo)chromium

Description

Properties

CAS No. |

13530-65-9 |

|---|---|

Molecular Formula |

CrH2O4Zn |

Molecular Weight |

183.4 g/mol |

IUPAC Name |

dihydroxy(dioxo)chromium;zinc |

InChI |

InChI=1S/Cr.2H2O.2O.Zn/h;2*1H2;;;/q+2;;;;;/p-2 |

InChI Key |

AQKPQGSTQZCUEV-UHFFFAOYSA-L |

SMILES |

[O-][Cr](=O)(=O)[O-].[Zn+2] |

Canonical SMILES |

O[Cr](=O)(=O)O.[Zn] |

Color/Form |

Yellow prisms Lemon yellow powde |

density |

3.43 at 68 °F (USCG, 1999) 3.40 g/cu cm 3.4 g/cm³ |

melting_point |

316 °C |

Other CAS No. |

13530-65-9 37300-23-5 |

physical_description |

Zinc chromate is an odorless yellow solid. Sinks in water. (USCG, 1999) Liquid; OtherSolid YELLOW CRYSTALLINE POWDER. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

Sparingly soluble in water 3.08 g/100 g water Soluble in acid, liquid ammonia; insoluble in acetone Dissolves readily in acids Solubility in water: none |

Synonyms |

zinc chromate zinc chromate (H2Cr2O7), Zn salt (1:1) zinc chromate (H2Cr2O7), Zn salt (1:1), trihydrate zinc chromate (Zn2(CrO4)O), monohydrate |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Synthesis and Characterization of Zinc Chromate Nanoparticles

To Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the synthesis and characterization of zinc chromate nanoparticles. A thorough review of available scientific literature reveals a significant scarcity of research focused specifically on zinc chromate (ZnCrO₄) nanoparticles . The majority of related research investigates either chromium-doped zinc oxide (Cr-doped ZnO) or zinc chromite (ZnCr₂O₄) nanoparticles. This guide will focus on the available information for zinc chromate, while also clarifying its distinction from these related compounds and addressing its significant toxicological considerations, which are paramount for professionals in drug development.

Introduction to Zinc Chromate (ZnCrO₄)

Zinc chromate is an inorganic compound with the chemical formula ZnCrO₄. It is historically known as "Zinc Yellow" and has been widely used as a pigment and as a corrosion-resistant primer for iron and aluminum surfaces.[1] The compound contains chromium in its hexavalent state (Cr⁶⁺), which is a critical factor in its chemical properties and its pronounced toxicity.[1]

It is crucial to distinguish ZnCrO₄ from two other commonly studied nanomaterials:

-

Zinc Chromite (ZnCr₂O₄): A spinel-structured compound where chromium is in the trivalent state (Cr³⁺). It is researched for applications in catalysis and photocatalysis.[2]

-

Chromium-doped Zinc Oxide (Cr-doped ZnO): Zinc oxide (ZnO) nanoparticles where a small percentage of zinc ions in the crystal lattice are replaced by chromium ions. This doping is used to alter the optical, electronic, and photocatalytic properties of ZnO.

The limited research into ZnCrO₄ at the nanoscale is likely due to the well-documented carcinogenicity and high toxicity of hexavalent chromium compounds, which severely restricts their potential for biomedical applications.[1]

Synthesis of Zinc Chromate

While specific protocols for the synthesis of nanoparticles are not well-documented, traditional methods for producing bulk zinc chromate can be adapted. The most common approach is a precipitation reaction.

This protocol is a generalized procedure based on standard chemical precipitation methods for inorganic salts.[1]

-

Precursor Preparation:

-

Prepare an aqueous solution of a soluble zinc salt, such as zinc sulfate (ZnSO₄).

-

Prepare an aqueous solution of a soluble chromate salt, such as neutral potassium chromate (K₂CrO₄).

-

-

Precipitation:

-

Under vigorous and constant stirring, slowly add the potassium chromate solution dropwise to the zinc sulfate solution.

-

A yellow precipitate of zinc chromate (ZnCrO₄) will form immediately. The reaction is: ZnSO₄ (aq) + K₂CrO₄ (aq) → ZnCrO₄ (s) + K₂SO₄ (aq)

-

-

Washing and Purification:

-

Centrifuge the resulting suspension to separate the precipitate from the supernatant.

-

Wash the collected precipitate repeatedly with deionized water to remove residual potassium sulfate and other impurities.

-

-

Drying:

-

Dry the purified precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain the final zinc chromate powder.

-

To adapt this for nanoparticle synthesis, parameters such as precursor concentration, temperature, pH, and the use of capping agents or surfactants would need to be systematically investigated to control nucleation and growth, thereby limiting particle size.

References

A Technical Guide to the Crystal Structure Analysis of Zinc Chromate (zinc;dioxido(dioxo)chromium)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure, synthesis, and analysis of zinc chromate (ZnCrO₄), a compound of significant industrial importance, primarily as a corrosion inhibitor and pigment. Due to the presence of hexavalent chromium (Cr(VI)), this compound is also a subject of toxicological and regulatory interest, making a thorough understanding of its physicochemical properties essential for professionals in research and drug development.

Physicochemical and Crystallographic Properties

Zinc chromate, systematically named zinc;dioxido(dioxo)chromium, is a yellow crystalline solid.[1] Its primary form, anhydrous ZnCrO₄, possesses a well-defined crystal structure that has been characterized using modern analytical techniques.

General Properties

The fundamental physicochemical properties of zinc chromate are summarized in the table below, providing a baseline for experimental design and safety considerations.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | ZnCrO₄ | [2] |

| Molar Mass | 181.403 g/mol | [2] |

| Appearance | Odorless yellow powder or yellow-green crystals | [2] |

| Density | 3.43 g/cm³ | [2] |

| CAS Number | 13530-65-9 | [2] |

Crystallographic Data

The crystal structure of anhydrous zinc chromate has been determined to be monoclinic. The crystallographic data, sourced from the Materials Project, provides the precise lattice parameters and spatial arrangement of the constituent atoms.[3] This information is critical for understanding the material's properties and for computational modeling.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Lattice Parameters | ||

| a | 5.27 Å | [3] |

| b | 8.33 Å | [3] |

| c | 8.27 Å | [3] |

| α | 90.00° | [3] |

| β | 122.45° | [3] |

| γ | 90.00° | [3] |

| Unit Cell Volume | 306.35 ų | [3] |

Experimental Protocols

The synthesis and structural analysis of zinc chromate require precise experimental procedures. The following sections detail standardized protocols for its preparation via chemical precipitation and its characterization using X-ray powder diffraction (XRD).

Synthesis of Zinc Chromate via Precipitation

This protocol describes a common and reliable method for synthesizing zinc chromate powder by reacting aqueous solutions of a soluble zinc salt and a soluble chromate salt.[2]

Materials and Reagents:

-

Zinc Sulfate (ZnSO₄)

-

Potassium Chromate (K₂CrO₄)

-

Deionized Water

-

Beakers and Magnetic Stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying Oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of zinc sulfate by dissolving the appropriate mass in deionized water.

-

Prepare a 0.5 M solution of potassium chromate in a separate beaker.

-

-

Precipitation:

-

Place the zinc sulfate solution on a magnetic stirrer.

-

Slowly add the potassium chromate solution dropwise to the zinc sulfate solution while stirring continuously.

-

A bright yellow precipitate of zinc chromate (ZnCrO₄) will form immediately according to the reaction: ZnSO₄(aq) + K₂CrO₄(aq) → ZnCrO₄(s) + K₂SO₄(aq)

-

-

Isolation and Washing:

-

Continue stirring for 30 minutes to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with deionized water multiple times to remove the soluble byproduct, potassium sulfate (K₂SO₄).

-

-

Drying:

-

Transfer the washed precipitate to a watch glass or evaporating dish.

-

Dry the solid in an oven at 100-110°C until a constant weight is achieved.

-

-

Homogenization:

-

Gently grind the dried zinc chromate into a fine, homogeneous powder using a mortar and pestle. The sample is now ready for analysis.

-

Crystal Structure Analysis by X-ray Diffraction (XRD)

X-ray powder diffraction is the definitive technique for determining the crystal structure of a polycrystalline material like the synthesized zinc chromate powder.[4]

Instrumentation:

-

Powder X-ray Diffractometer with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5418 Å)[4]

-

Sample holder

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation:

-

Ensure the synthesized zinc chromate powder is finely ground and homogeneous to promote random crystal orientation.[4]

-

Pack the powder into the sample holder, ensuring a flat and smooth surface that is level with the holder's rim.

-

-

Instrument Setup:

-

Mount the sample holder in the goniometer of the diffractometer.

-

Configure the instrument parameters, including the angular range (e.g., 10-80° 2θ), step size (e.g., 0.02°), and scan speed or count time per step.

-

-

Data Collection:

-

Initiate the X-ray source. The instrument will direct a beam of X-rays onto the rotating sample.

-

The detector moves in an arc around the sample to measure the intensity of the diffracted X-rays at different angles (2θ). This process satisfies Bragg's Law (nλ = 2d sinθ), where diffraction peaks occur at angles corresponding to the d-spacings between crystal lattice planes.[4]

-

-

Data Analysis (Phase Identification):

-

The output is a diffractogram, a plot of diffraction intensity versus 2θ angle.

-

Compare the positions (2θ values) and relative intensities of the peaks in the experimental diffractogram to standard patterns in a crystallographic database (e.g., ICDD Powder Diffraction File). A match confirms the phase identity as ZnCrO₄.

-

-

Structure Refinement (Rietveld Analysis):

-

For detailed structural information, perform Rietveld refinement using specialized software.

-

This process fits a theoretical diffraction pattern calculated from a known crystal structure model (e.g., the monoclinic ZnCrO₄ model) to the experimental data.

-

Refinement of the lattice parameters, atomic positions, and other profile factors yields the precise crystallographic data presented in Table 1.2.

-

Toxicological Profile: Mechanism of Cr(VI) Carcinogenicity

The primary health concern associated with zinc chromate is its carcinogenicity, which is attributed to the hexavalent chromium (Cr(VI)) moiety.[1] Cr(VI) compounds can enter cells through anion transport channels. Once inside the cell, Cr(VI) undergoes metabolic reduction to its more reactive, lower oxidation states, primarily Cr(III). This reduction process generates reactive oxygen species (ROS), leading to significant oxidative stress, DNA damage, and genomic instability, which are key events in carcinogenesis.

References

historical development of zinc chromate as a pigment.

An In-depth Technical Guide to the Historical Development of Zinc Chromate as a Pigment

Abstract

Zinc chromate, historically known by names such as Zinc Yellow and Yellow 36, is an inorganic compound that saw widespread use as a corrosion-inhibiting pigment and colorant throughout the 19th and 20th centuries.[1] Its development from an early 19th-century chemical curiosity to a critical component in industrial and military coatings, particularly for the aerospace and automotive industries, marks a significant chapter in the history of materials science.[1][2][3] This guide provides a comprehensive technical overview of the historical development of zinc chromate, detailing its discovery, synthesis evolution, key properties, and principal applications. It also addresses the toxicological findings, specifically the carcinogenicity of its hexavalent chromium content, which led to a significant decline in its use.[1][4] Detailed experimental protocols for its synthesis are provided, and key historical and chemical processes are visualized through diagrams.

Early Discovery and Synthesis (19th Century)

The discovery of zinc chromate is attributed to the French chemist Louis Nicolas Vauquelin in 1809.[5] Despite its synthesis at the beginning of the 19th century, it was not adopted as a pigment until the 1850s.[6] The Scottish chemist James Murdock is credited with developing it as an artist's colorant in 1847, and a patent for its invention was filed by a Mr. Clarke in 1853.[5][7]

Early formulations faced challenges. The simple salt, zinc chromate (ZnCrO₄), has a considerable solubility in water, making it unsuitable for direct use as a stable pigment.[7] To overcome this, it was necessary to produce it as a basic salt or a composite salt with potassium chromate to achieve the required insolubility and pigmentary properties.[7] The resulting color shades were variable, depending on the precise proportions of the reactants.[5] These early pigments were used in oil and watercolor paints, but often demonstrated poor lightfastness, tending to degrade and turn brown over time.[1] A famous example of this degradation can be observed in Georges Seurat's pointillist masterpiece, A Sunday Afternoon on the Island of La Grande Jatte.[1]

Industrialization and Commercialization (20th Century)

The 20th century marked the industrial ascent of zinc chromate, driven by its exceptional anti-corrosive properties. A significant milestone was its development for chromate conversion coatings by the Ford Motor Company in the 1920s.[1][3] This application involved treating zinc-plated metals with a solution of sodium dichromate and sulfuric acid, a method known as the "Cronak process," to create a passivated, corrosion-resistant surface.[1]

Its use expanded dramatically during the 1930s and 1940s, becoming a critical material for the U.S. military.[1][3] It was extensively applied as a primer on military aircraft to protect aluminum and iron components from corrosion.[1][3] During World War II, the demand for zinc yellow primers for military applications increased significantly.[7] The iconic yellow-green coating was a common sight in the wheel wells and on interior surfaces of aircraft from that era.[1] This widespread adoption cemented its role in the aerospace and automotive industries for decades.[1][2]

The chemical composition of the commercial pigment was formally identified during this period. In 1937, it was determined that the common form of zinc yellow pigment was a basic potassium zinc chromate with the molecular formula 4ZnO·K₂O·4CrO₃·3H₂O.[7]

Caption: Historical timeline of zinc chromate pigment development.

Chemical and Physical Properties

Zinc chromate is an odorless compound that typically appears as a yellow powder or yellow-green crystals.[1] Its primary value in industrial applications stems from its ability to act as a corrosion inhibitor. The chromate ions passivate the metal surface, forming a protective layer that prevents rust and corrosion. Several chemical formulations have been developed, each with distinct properties and applications.

| Property | Value | Reference(s) |

| Chemical Formula | ZnCrO₄ | [1] |

| Molar Mass | 181.403 g/mol | [1] |

| Appearance | Yellow powder or yellow-green crystals | [1] |

| Density | 3.43 g/cm³ | [1] |

| Melting Point | 316 °C (601 °F; 589 K) | [1] |

| Boiling Point | 732 °C (1,350 °F; 1,005 K) | [1] |

| Solubility in Water | Insoluble | [1] |

| Typical Particle Size | 0.5 to 3 microns | [8] |

| Common Formulations | Chemical Formula | Primary Use | Reference(s) |

| Zinc Yellow | 4ZnO·K₂O·4CrO₃·3H₂O | General purpose pigment, primer | [7] |

| Tetrabasic Zinc Chromate | 5ZnO·CrO₃·4H₂O | Anti-rust primer, phosphating primer | [7] |

Key Applications

The dual functionality of zinc chromate as both a colorant and a potent corrosion inhibitor led to its use in a wide range of applications.[2]

-

Aerospace and Automotive Primers : Its most significant use was as a primer for iron and aluminum surfaces, especially in aircraft and vehicle manufacturing.[1][3]

-

Industrial Coatings : It was used in various paint coatings for industrial machinery and structural steel to provide long-term protection against environmental degradation.[9]

-

Artists' Paints : As "Zinc Yellow," it was used as an artist's pigment, though its tendency to discolor was a notable drawback.[1]

-

Other Uses : The pigment was also incorporated into varnishes, linoleum production, and even as a sealant putty, which was famously used in the solid rocket boosters of the Space Shuttle Challenger.[1]

Caption: Primary application areas for zinc chromate pigment.

Toxicity and Decline in Use

The primary reason for the dramatic decline in the use of zinc chromate is its high toxicity and classification as a human carcinogen.[1][3] The culprit is the hexavalent chromium (Cr(VI)) ion, a potent oxidizing agent that can cause significant tissue damage and has been shown to be genotoxic.[1][4]

Studies, such as one published in the British Journal of Industrial Medicine, established a clear link between workplace exposure to zinc and lead chromates and an increased incidence of lung cancer among factory workers.[1] Chronic inhalation is the most significant route of exposure, leading to respiratory irritation and cancer.[5] Due to these severe health risks, its use is now heavily regulated by agencies like OSHA, and it has been largely phased out in favor of safer, chromate-free alternatives.[1][3][10]

Experimental Protocols: Synthesis of Zinc Chromate Pigments

Several methods have been historically used to synthesize zinc chromate. The following protocols are based on common precipitation techniques described in the literature.

Protocol 1: Synthesis via Potassium Chromate and Zinc Sulfate

This method produces a precipitate of zinc chromate from soluble salt solutions.[1]

-

Materials :

-

Potassium chromate (K₂CrO₄)

-

Zinc sulfate (ZnSO₄)

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

-

Methodology :

-

Prepare separate aqueous solutions of potassium chromate and zinc sulfate.

-

Slowly add the zinc sulfate solution to the potassium chromate solution while stirring continuously. A yellow precipitate of zinc chromate will form immediately. The reaction is: ZnSO₄(aq) + K₂CrO₄(aq) → ZnCrO₄(s) + K₂SO₄(aq).

-

Continue stirring for 15-20 minutes to ensure complete reaction.

-

Filter the precipitate from the solution using a filtration apparatus.

-

Wash the collected precipitate with deionized water to remove the soluble potassium sulfate byproduct.

-

Dry the filtered pigment in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Grind the dried pigment to a fine, homogenous powder.

-

Protocol 2: Synthesis of Basic Zinc Chromate

This protocol is adapted from laboratory procedures to create a basic form of the pigment, which has lower water solubility.[11]

-

Materials :

-

Potassium chromate (K₂CrO₄)

-

Zinc chloride (ZnCl₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Filtration and drying equipment

-

-

Methodology :

-

Prepare aqueous solutions of potassium chromate and zinc chloride.

-

Mix the two solutions to precipitate zinc chromate: ZnCl₂(aq) + K₂CrO₄(aq) → ZnCrO₄(s) + 2KCl(aq).

-

Slowly add a dilute solution of sodium hydroxide (NaOH) to the mixture while stirring. This makes the solution basic and converts the precipitate to a basic zinc chromate salt (e.g., ZnCrO₄·Zn(OH)₂). The color will typically shift from a yellow-orange to a brighter yellow.[11]

-

Filter, wash, and dry the resulting precipitate as described in Protocol 1.

-

Caption: Experimental workflow for zinc chromate synthesis.

Conclusion

The history of zinc chromate pigment is one of both significant technological advancement and subsequent environmental and health-related decline. For nearly a century, it was an unparalleled corrosion inhibitor that played a vital role in the longevity and safety of critical infrastructure, particularly in the transportation sectors. However, the discovery of its carcinogenic nature rightfully led to its replacement by safer alternatives. The story of zinc chromate serves as a powerful case study in materials science, illustrating the complex interplay between a material's performance, its chemical properties, and its long-term impact on human health and the environment.

References

- 1. Zinc chromate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. You are being redirected... [bottompaintstore.com]

- 4. Zinc chromate - Sciencemadness Wiki [sciencemadness.org]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. Zinc yellow - ColourLex [colourlex.com]

- 7. Do you Know Zinc Chrome Yellow? [fr.cn-pigments.com]

- 8. elcanindustries.com [elcanindustries.com]

- 9. US4183758A - Zinc chromium chromate pigment - Google Patents [patents.google.com]

- 10. finishing.com [finishing.com]

- 11. stonehill-website.s3.amazonaws.com [stonehill-website.s3.amazonaws.com]

An In-depth Technical Guide to the Solubility and Decomposition of Zinc Chromate in Aqueous Solutions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc chromate (ZnCrO₄) is an inorganic compound historically used as a corrosion inhibitor and pigment. Its application has been significantly curtailed due to the high toxicity and carcinogenicity of its hexavalent chromium component. A thorough understanding of its behavior in aqueous environments is critical for environmental remediation, toxicological studies, and the development of safer alternatives. This technical guide provides a comprehensive overview of the solubility and decomposition of zinc chromate in aqueous solutions, detailing the governing chemical equilibria, influencing factors, and standard experimental protocols for its characterization.

Introduction

Zinc chromate is a yellow powder or crystalline solid that is sparingly soluble in water.[1][2] Its utility as an anti-corrosive primer stems from the oxidizing nature of the chromate anion, which passivates metal surfaces.[3] However, the presence of hexavalent chromium (Cr(VI)) makes zinc chromate a significant health and environmental hazard, as Cr(VI) compounds are known human carcinogens.[2] Consequently, its behavior in aqueous systems—the primary medium for environmental transport and biological exposure—is of paramount importance. This document synthesizes the core principles of zinc chromate's aqueous chemistry.

Physicochemical Properties of Zinc Chromate

A summary of the key physical and chemical properties of zinc chromate is presented in Table 1.

Table 1: Physicochemical Properties of Zinc Chromate

| Property | Value | Reference(s) |

| Chemical Formula | ZnCrO₄ | [2][4] |

| Molar Mass | 181.403 g/mol | [2] |

| Appearance | Yellow powder or yellow-green crystals | [2] |

| Density | 3.4 - 3.43 g/cm³ | [1][5] |

| Melting Point | 316 °C (decomposes) | [1] |

| Water Solubility | Sparingly soluble / Insoluble | [1][2][4] |

| Solubility in other solvents | Soluble in acids; Insoluble in acetone | [4][6] |

Solubility in Aqueous Solutions

Zinc chromate is classified as sparingly soluble in water.[1] The dissolution process establishes an equilibrium between the solid salt and its constituent ions in solution:

ZnCrO₄(s) ⇌ Zn²⁺(aq) + CrO₄²⁻(aq)

Solubility Product Constant (Ksp)

Factors Affecting Solubility

The solubility of zinc chromate is not a static value and is significantly influenced by the chemical conditions of the aqueous medium.

-

pH: The pH of the solution is the most critical factor governing zinc chromate's solubility. The chromate ion (CrO₄²⁻) participates in a series of pH-dependent equilibria with hydrogen chromate (HCrO₄⁻) and dichromate (Cr₂O₇²⁻).

-

In alkaline or neutral solutions, the yellow chromate ion (CrO₄²⁻) is the predominant species.

-

As the pH becomes more acidic, the equilibrium shifts towards the formation of the orange hydrogen chromate ion (HCrO₄⁻).

-

In strongly acidic solutions, hydrogen chromate ions dimerize to form the vibrant orange dichromate ion (Cr₂O₇²⁻).

The formation of HCrO₄⁻ and Cr₂O₇²⁻ consumes chromate ions from the solution, shifting the ZnCrO₄ dissolution equilibrium to the right according to Le Châtelier's principle. Therefore, zinc chromate is significantly more soluble in acidic solutions than in neutral or alkaline water .[4]

-

-

Temperature: For most ionic salts, solubility increases with temperature. While specific quantitative data for zinc chromate is scarce, it is expected to follow this general trend.

-

Common Ion Effect: The presence of a common ion, such as Zn²⁺ (from another zinc salt) or CrO₄²⁻ (from another chromate salt), will decrease the solubility of zinc chromate by shifting the dissolution equilibrium to the left.

Decomposition in Aqueous Solutions

The term "decomposition" in the context of aqueous zinc chromate can refer to several processes, including hydrolysis and redox reactions, which are heavily dependent on the solution's pH and the presence of other chemical species.

Chromate Ion Equilibria

The speciation of Cr(VI) in water is fundamental to understanding the behavior of dissolved zinc chromate. The key equilibria are:

-

HCrO₄⁻ Formation: CrO₄²⁻(aq) + H⁺(aq) ⇌ HCrO₄⁻(aq)

-

Cr₂O₇²⁻ Formation: 2 HCrO₄⁻(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

The diagram below illustrates this pH-dependent relationship.

Caption: pH-dependent equilibrium of Cr(VI) species in aqueous solution.

Decomposition in Alkaline Media

In the presence of a strong base, such as hot sodium hydroxide, zinc chromate undergoes decomposition to form the more stable zinc oxide and a soluble alkali chromate.[3] This reaction is often used for the disposal of zinc chromate waste.[3]

ZnCrO₄(s) + 2 NaOH(aq) → ZnO(s) + Na₂CrO₄(aq) + H₂O(l)

The diagram below illustrates this decomposition pathway.

Caption: Decomposition of zinc chromate in a strong alkaline solution.

Decomposition in Acidic Media (Reductive)

In acidic solutions, particularly in the presence of a reducing agent like zinc metal, the hexavalent chromium in the dichromate ion is reduced to the more stable trivalent chromium (Cr³⁺). This is a redox reaction where zinc metal is oxidized to Zn²⁺.

Cr₂O₇²⁻(aq) + 3 Zn(s) + 14 H⁺(aq) → 2 Cr³⁺(aq) + 3 Zn²⁺(aq) + 7 H₂O(l)

The resulting Cr³⁺ ions typically exist as the green or violet hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺.

Caption: Reductive decomposition of zinc chromate in acidic solution.

Experimental Protocols

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a sparingly soluble compound.[7]

Objective: To determine the equilibrium solubility of zinc chromate in a specific aqueous medium (e.g., deionized water, buffer solution) at a constant temperature.

Materials:

-

Zinc chromate powder

-

Aqueous medium (solvent)

-

Conical flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical balance

-

Calibrated glassware

-

UV-Vis Spectrophotometer or Atomic Absorption (AA) Spectrometer

Procedure:

-

Preparation: Add an excess amount of zinc chromate powder to a conical flask containing a known volume of the aqueous medium. "Excess" means enough solid is present to ensure that undissolved particles remain visible throughout the experiment, confirming saturation.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the suspension for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed in the temperature bath for several hours to let the solid particles settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove all undissolved particles.

-

Analysis: Accurately dilute the clear, filtered saturated solution with the solvent. Determine the concentration of either the chromate ion (using UV-Vis spectrophotometry) or the zinc ion (using AA spectroscopy).

-

Calculation: Using the measured concentration and the dilution factor, calculate the molar solubility (mol/L) or mass solubility (g/L) of zinc chromate in the specified medium and temperature.

References

- 1. Zinc Chromate | ZnCrO4 | CID 26089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zinc chromate - Wikipedia [en.wikipedia.org]

- 3. Zinc chromate - Sciencemadness Wiki [sciencemadness.org]

- 4. Zinc chromate CAS#: 13530-65-9 [m.chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Toxicological Studies and Carcinogenicity of Hexavalent Chromium in Zinc Chromate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexavalent chromium [Cr(VI)] compounds are recognized human carcinogens, with zinc chromate being a particularly potent form.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and carcinogenic mechanisms of hexavalent chromium as found in zinc chromate. It consolidates data from in vitro and in vivo studies, detailing experimental protocols and presenting quantitative findings in a structured format. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular and cellular events underlying zinc chromate-induced toxicity and carcinogenicity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological research.

Toxicological Profile of Zinc Chromate

Zinc chromate (ZnCrO₄) is a sparingly soluble particulate Cr(VI) compound.[1] Its low solubility contributes to its persistence in biological tissues, particularly the lungs, leading to chronic exposure and increased carcinogenic potential.[1]

In Vitro Studies: Cytotoxicity and Genotoxicity

In vitro studies using human lung cells have demonstrated that zinc chromate induces concentration-dependent cytotoxicity and genotoxicity.[1][3] Exposure to zinc chromate leads to a reduction in cell survival and an increase in chromosomal damage, including DNA double-strand breaks.[1] The genotoxic potential of zinc chromate is comparable to that of barium chromate and greater than that of lead chromate.[3]

In Vivo Studies: Carcinogenicity

Animal studies have provided conclusive evidence of the carcinogenicity of zinc chromate.[4][5] Intrabronchial implantation of zinc chromate in rats has been shown to induce lung tumors, primarily squamous cell carcinomas.[5][6] Epidemiological studies of workers in industries producing or using zinc chromate have consistently shown an increased risk of lung cancer.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key toxicological and carcinogenicity studies on zinc chromate.

Table 1: In Vitro Cytotoxicity of Zinc Chromate in Human Lung Fibroblasts (WTHBF-6 cells)

| Concentration (µg/cm²) | Relative Survival (%) after 24h Exposure |

| 0.1 | 76 |

| 0.2 | 53 |

| 0.3 | 29 |

| 0.4 | 15 |

| 0.5 | 6 |

Data sourced from Wise et al. (2009).[1]

Table 2: In Vitro Genotoxicity of Zinc Chromate in Human Lung Fibroblasts (WTHBF-6 cells)

| Concentration (µg/cm²) | Damaged Metaphases (%) after 24h Exposure | Total Chromosomal Aberrations per 100 Metaphases after 24h Exposure |

| 0 (Control) | 4 | 4 |

| 0.1 | 18 | 21 |

| 0.2 | 28 | 36 |

| 0.3 | 34 | 41 |

| 0.4 | 45 | 60 |

| 0.5 | 50 | 71 |

Data sourced from Wise et al. (2009).[1]

Table 3: In Vivo Carcinogenicity of Zinc Chromate in Rats (Intrabronchial Implantation)

| Compound | Number of Rats | Number of Bronchial Carcinomas |

| Zinc Chromate (low solubility) | 100 | 5 |

| Zinc Chromate (Norge composition) | 100 | 3 |

| Cholesterol (Negative Control) | 100 | 0 |

| 20-Methylcholanthrene (Positive Control) | 48 | 22 |

| Calcium Chromate (Positive Control) | 100 | 25 |

Data sourced from Levy et al. (1986).[5][6]

Experimental Protocols

In Vitro Assays

Human lung fibroblast cells (e.g., WTHBF-6) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]

-

Seed a known number of cells (e.g., 200,000) in culture dishes.[1]

-

After cell attachment, treat the cells with various concentrations of a freshly prepared suspension of zinc chromate for a specified duration (e.g., 24 hours).[1]

-

Following treatment, wash the cells, trypsinize, and re-seed them at a lower density (e.g., 1000 cells per dish) for colony formation.[1]

-

Allow colonies to grow for approximately 14 days.[1]

-

Fix the colonies with methanol and stain with crystal violet.[1]

-

Count the number of colonies and calculate the relative survival percentage compared to the untreated control.[1]

-

Treat cultured cells with various concentrations of zinc chromate for a specified period (e.g., 24 hours).[1]

-

Add a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase.[1]

-

Harvest the cells by trypsinization and treat them with a hypotonic solution (e.g., KCl).[1]

-

Fix the cells in a methanol/acetic acid solution.[1]

-

Drop the fixed cell suspension onto microscope slides and air-dry.[1]

-

Stain the slides with Giemsa solution.[1]

-

Analyze the metaphase spreads under a microscope for chromosomal aberrations.[1]

In Vivo Carcinogenicity Bioassay (Intrabronchial Implantation)

The following protocol is based on the OECD Guideline 451 for Carcinogenicity Studies and specific methodologies used in chromium carcinogenicity research.[1][5][8]

-

Animal Model: Use a suitable rodent model, such as male Wistar rats.[5][6]

-

Test Substance Preparation: Prepare pellets containing a defined amount of zinc chromate mixed with a carrier like cholesterol.[5][6]

-

Surgical Implantation: Under anesthesia, surgically implant the pellets into the lower left bronchus of the rats.[5][6]

-

Observation Period: House the animals under standard laboratory conditions for a long-term observation period, typically 2 years.[3][6]

-

Clinical Observations: Monitor the animals regularly for clinical signs of toxicity and tumor development.[9]

-

Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect the lungs and other major organs, fix them in formalin, and process them for histopathological examination.[8][10] Analyze lung tissues for the presence, incidence, and type of tumors.[5][6]

Mechanisms of Carcinogenicity

The carcinogenic action of zinc chromate is a multi-step process involving cellular uptake, metabolic activation, induction of DNA damage, and disruption of cellular signaling pathways.

Cellular Uptake and Reduction

Particulate zinc chromate is phagocytosed by lung cells.[11] Inside the cell, Cr(VI) is reduced to its more reactive intermediates, Cr(V) and Cr(IV), and ultimately to the stable trivalent state, Cr(III).[12][13] This reduction process is a key step in its toxicity, as it generates reactive oxygen species (ROS) and the ultimate carcinogen, Cr(III), which can directly interact with DNA.[13][14]

DNA Damage and Repair

The intracellular reduction of Cr(VI) leads to various forms of DNA damage, including:

-

DNA adducts: Cr(III) can form stable adducts with DNA, primarily with guanine bases.[12][15]

-

DNA double-strand breaks (DSBs): Zinc chromate is a potent inducer of DSBs.[1]

-

Oxidative DNA damage: The generation of ROS during Cr(VI) reduction can cause oxidative damage to DNA bases.[15]

Cells respond to this damage by activating DNA repair pathways. The MRE11/RAD50/NBS1 (MRN) complex acts as a sensor for DSBs and recruits the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate a cascade of downstream proteins to initiate cell cycle arrest and DNA repair.[16][17]

Chromosomal Instability

Chronic exposure to zinc chromate can lead to both numerical and structural chromosomal instability.[18] This is driven by two main mechanisms:

-

Centrosome Amplification: Prolonged exposure induces an abnormal increase in the number of centrosomes, which can lead to improper chromosome segregation during mitosis.[14][18]

-

Spindle Assembly Checkpoint (SAC) Bypass: Zinc chromate can cause cells to bypass the SAC, a critical cell cycle checkpoint that ensures proper attachment of chromosomes to the mitotic spindle.[18] This leads to aneuploidy (an abnormal number of chromosomes).

Oxidative Stress and Apoptosis

The generation of ROS during Cr(VI) reduction induces a state of oxidative stress within the cell.[13] This can damage cellular components, including lipids, proteins, and DNA, and activate signaling pathways that can lead to either cell survival or apoptosis (programmed cell death).[6][13] The balance between these outcomes is crucial in determining whether a cell with DNA damage will be eliminated or will survive and potentially proliferate, leading to cancer.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the cellular response to zinc chromate-induced DNA damage and the subsequent development of chromosomal instability.

Caption: DNA Damage Response Pathway to Zinc Chromate Exposure.

Caption: Pathway to Chromosomal Instability from Chronic Zinc Chromate Exposure.

Experimental Workflows

The following diagrams outline the typical workflows for in vitro and in vivo studies of zinc chromate.

Caption: General Workflow for In Vitro Toxicological Assessment.

Caption: Workflow for In Vivo Carcinogenicity Bioassay.

Conclusion

The evidence presented in this technical guide underscores the significant toxicological and carcinogenic hazards associated with hexavalent chromium in the form of zinc chromate. The particulate nature of zinc chromate contributes to its persistence in the lungs and its potent ability to induce DNA damage and chromosomal instability, ultimately leading to carcinogenesis. A thorough understanding of the experimental methodologies and the intricate signaling pathways involved is crucial for the development of effective strategies for risk assessment, prevention, and potential therapeutic interventions. This guide provides a foundational resource for professionals in the fields of toxicology, cancer research, and drug development to further investigate the mechanisms of chromium-induced carcinogenesis and to develop novel approaches to mitigate its adverse health effects.

References

- 1. policycommons.net [policycommons.net]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. DOSE-RESPONSE ANALYSIS - IRIS Toxicological Review of Hexavalent Chromium [Cr(VI)] CASRN 18540-29-9 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Investigation of the potential carcinogenicity of a range of chromium containing materials on rat lung - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hexavalent chromium (Cr6+) induces oxidative stress, inflammatory response, apoptosis, and DNA damage in the liver of largemouth bass by inhibiting the Nrf2-Keap1 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Genotoxicity and Cytotoxicity of Four Hexavalent Chromium Compounds in Human Bronchial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the potential carcinogenicity of a range of chromium containing materials on rat lung. | Occupational & Environmental Medicine [oem.bmj.com]

- 9. Oecd 541 guidelines | PPTX [slideshare.net]

- 10. The histopathology of rat lung following exposure to zinc oxide/hexachloroethane smoke or installation with zinc chloride followed by treatment with 70% oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. Hexavalent-Chromium-Induced Oxidative Stress and the Protective Role of Antioxidants against Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Mechanisms of DNA Damage by Carcinogenic Chromium(VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromium (VI) induces both bulky DNA adducts and oxidative DNA damage at adenines and guanines in the p53 gene of human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lung Inflammation, Injury, and Proliferative Response after Repetitive Particulate Hexavalent Chromium Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chronic Exposure to Zinc Chromate Induces Centrosome Amplification and Spindle Assembly Checkpoint Bypass in Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Quantum Chemical Calculations of the Zinc Chromate Molecule

Executive Summary

This technical guide provides a foundational overview of the theoretical framework for conducting quantum chemical calculations on the zinc chromate (ZnCrO₄) molecule. Zinc chromate is a compound of significant industrial interest, primarily used as a corrosion inhibitor in coatings. Understanding its molecular structure, electronic properties, and vibrational behavior at a quantum level is crucial for elucidating its mechanism of action and for the development of new, less toxic alternatives.

Despite a comprehensive search of available scientific literature, a dedicated research paper detailing a complete quantum chemical analysis of the isolated zinc chromate molecule could not be located. Therefore, this guide will focus on the established theoretical methodologies and expected outcomes from such a study, based on computational studies of analogous zinc complexes and chromate compounds. This document serves as a roadmap for researchers intending to perform these calculations, outlining the necessary computational protocols and the nature of the data that would be generated.

Molecular and Electronic Structure of Zinc Chromate

Zinc chromate is an inorganic compound with the chemical formula ZnCrO₄. From a structural standpoint, it consists of a zinc cation (Zn²⁺) and a chromate anion (CrO₄²⁻). The chromate ion typically adopts a tetrahedral geometry with the chromium atom at the center and four oxygen atoms at the vertices. The interaction between the zinc ion and the chromate anion is primarily electrostatic.

Expected Molecular Geometry

Quantum chemical calculations, specifically geometry optimization, would provide precise details about the molecule's three-dimensional structure. This would include key bond lengths and angles.

Table 1: Hypothetical Optimized Geometrical Parameters for Zinc Chromate (ZnCrO₄)

| Parameter | Description | Expected Value (Å or °) |

| r(Cr-O) | Chromium-Oxygen bond length | ~1.65 - 1.75 Å |

| r(Zn-O) | Zinc-Oxygen interaction distance | ~1.95 - 2.10 Å |

| ∠(O-Cr-O) | Oxygen-Chromium-Oxygen bond angle | ~109.5° (tetrahedral) |

Note: These are estimated values based on typical bond lengths in related compounds. Actual calculated values may vary depending on the level of theory and basis set used.

Computational Methodology (Experimental Protocol)

A robust quantum chemical investigation of zinc chromate would typically employ Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for transition metal compounds.

Geometry Optimization and Vibrational Analysis

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS would be utilized.

-

Method: The B3LYP hybrid functional is a common and reliable choice for geometry optimizations of transition metal complexes.

-

Basis Set: A basis set that can accurately describe both the zinc and chromium atoms, as well as oxygen, is essential. A combination of a Pople-style basis set for oxygen (e.g., 6-311+G(d,p)) and a basis set with effective core potentials for the transition metals (e.g., LANL2DZ) would be appropriate.

-

Procedure:

-

An initial guess for the geometry of zinc chromate would be constructed.

-

A geometry optimization calculation would be performed to find the minimum energy structure.

-

Following the optimization, a vibrational frequency calculation at the same level of theory would be carried out to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Structure Analysis

-

Method: Using the optimized geometry, a single-point energy calculation would be performed.

-

Analysis: From this calculation, various electronic properties can be determined, including:

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom.

-

Frontier Molecular Orbital Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and determine the HOMO-LUMO energy gap.

-

Expected Quantitative Data

A comprehensive computational study would yield a wealth of quantitative data that can be used to understand the chemical reactivity and stability of zinc chromate.

Table 2: Hypothetical Electronic Properties of Zinc Chromate (ZnCrO₄)

| Property | Description | Expected Value |

| Mulliken Charge (Zn) | Partial charge on the Zinc atom | +1.5 to +1.8 e |

| Mulliken Charge (Cr) | Partial charge on the Chromium atom | +1.2 to +1.6 e |

| Mulliken Charge (O) | Partial charge on the Oxygen atoms | -0.7 to -0.9 e |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~4.5 to 5.5 eV |

Note: These are estimated values. The actual calculated values are highly dependent on the computational method and basis set.

Table 3: Hypothetical Principal Vibrational Frequencies for Zinc Chromate (ZnCrO₄)

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

| ν(Cr-O) symmetric stretch | Symmetric stretching of the Cr-O bonds | ~850 - 950 |

| ν(Cr-O) asymmetric stretch | Asymmetric stretching of the Cr-O bonds | ~750 - 850 |

| δ(O-Cr-O) bending | Bending modes of the O-Cr-O angles | ~300 - 450 |

Note: These are estimated frequency ranges. Isotopic substitution and environmental effects can shift these frequencies.

Visualization of Computational Workflow

The logical flow of a quantum chemical study on zinc chromate can be visualized as follows.

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations on a molecule like zinc chromate.

Conclusion and Future Directions

Such a study would be invaluable for:

-

Providing a precise, theoretical model of the molecular and electronic structure of zinc chromate.

-

Serving as a benchmark for understanding the properties of more complex chromate-based materials.

-

Aiding in the computational design of novel, safer, and more effective corrosion inhibitors.

It is our recommendation that researchers in the fields of materials science, computational chemistry, and drug development consider undertaking a comprehensive theoretical investigation of the zinc chromate molecule to fill this gap in the scientific literature.

An In-depth Technical Guide on the Thermochemical Properties of Zinc Chromate (ZnCrO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for zinc chromate (ZnCrO₄). It is intended to be a valuable resource for professionals in research, science, and drug development who require this information for their work. This document includes a summary of quantitative thermochemical data, detailed experimental protocols for the determination of these properties, and visualizations of the synthesis and decomposition pathways of zinc chromate.

Introduction to Zinc Chromate

Zinc chromate, with the chemical formula ZnCrO₄, is an inorganic compound that appears as a yellow crystalline powder.[1] It is also known as zinc yellow, buttercup yellow, or Pigment Yellow 36.[2] Historically, it has been widely used as a corrosion inhibitor and as a pigment in paints, varnishes, and other coatings.[1][2] Its primary application has been in the aerospace and automotive industries for protecting metal surfaces, particularly aluminum, from corrosion.[2] However, due to the established carcinogenicity of hexavalent chromium compounds, its use has been significantly curtailed in recent years.[2]

From a drug development perspective, while not a therapeutic agent itself, understanding the thermochemical properties of zinc chromate and similar metal complexes can be relevant in the study of metal-based drugs, toxicology, and the environmental impact of heavy metal compounds.

Thermochemical Data

The following tables summarize the available quantitative thermochemical data for zinc chromate. It is important to note that while these values are provided, they are sourced from a secondary online database and should be used with caution. Independent verification through experimentation or from peer-reviewed literature is highly recommended.

Table 1: Standard Molar Thermochemical Properties of Zinc Chromate (ZnCrO₄) at 298.15 K (25 °C)

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | - | kJ·mol⁻¹ |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | - | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | - | J·K⁻¹·mol⁻¹ |

| Standard Molar Heat Capacity | Cₚ° | - | J·K⁻¹·mol⁻¹ |

Note: Authoritative, peer-reviewed data for the standard enthalpy of formation, standard Gibbs free energy of formation, standard molar entropy, and standard molar heat capacity of ZnCrO₄ could not be definitively located in the searched literature. The values from non-primary sources are withheld to prevent the propagation of unverified data. Researchers are strongly encouraged to determine these values experimentally.

Table 2: Other Physical and Chemical Properties of Zinc Chromate (ZnCrO₄)

| Property | Value | Units |

| Molar Mass | 181.403 | g·mol⁻¹ |

| Appearance | Yellow crystalline powder | - |

| Density | 3.43 | g·cm⁻³ |

| Melting Point | 316 | °C |

| Decomposition Temperature | > 440 | °C[3] |

| Solubility in water | Insoluble | - |

Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the key thermochemical properties of zinc chromate. These protocols are based on established analytical techniques for inorganic solid compounds.

Synthesis of Zinc Chromate

A common method for the laboratory synthesis of zinc chromate is through a precipitation reaction.[4][5]

Materials:

-

Zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂)

-

Sodium chromate (Na₂CrO₄) or potassium chromate (K₂CrO₄)

-

Sodium hydroxide (NaOH) solution (6 M)

-

Distilled water

-

Beakers

-

Stirring rod

-

pH paper or pH meter

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare a 0.5 M solution of a soluble zinc salt (e.g., ZnSO₄) in distilled water.

-

Prepare a 0.5 M solution of sodium chromate (Na₂CrO₄) in distilled water.[6]

-

Slowly add the zinc salt solution to the sodium chromate solution while stirring continuously. A yellow-orange precipitate of zinc chromate will form.[5][6]

-

The reaction is: Na₂CrO₄(aq) + ZnSO₄(aq) → ZnCrO₄(s) + Na₂SO₄(aq).[4]

-

Check the pH of the solution. Add 6 M NaOH dropwise while stirring until the solution becomes basic. This will facilitate the formation of the bright yellow pigment.[5][6]

-

Continue stirring for a period to ensure the reaction goes to completion.

-

Set up the filtration apparatus and filter the precipitate.

-

Wash the collected precipitate with distilled water to remove any soluble impurities.

-

Carefully transfer the filtered zinc chromate to a watch glass or evaporating dish.

-

Dry the product in a drying oven at a temperature below its decomposition point (e.g., 110 °C) until a constant weight is achieved.[7]

-

Weigh the final dried product to determine the yield.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of zinc chromate can be determined indirectly using bomb calorimetry by measuring the enthalpy of a reaction involving the compound. Since zinc chromate is already an oxide, its direct combustion is not feasible. An alternative approach is to measure the enthalpy of reaction of zinc and chromium with a strong oxidizing agent to form zinc chromate within the bomb, or more practically, to use Hess's Law with a series of reactions that can be measured. For many inorganic salts, solution calorimetry is a more suitable technique. However, a general procedure for bomb calorimetry is provided here as a fundamental thermochemical technique.[8][9]

Apparatus:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Ignition wire

-

Crucible

-

High-precision thermometer

-

Balance (accurate to 0.1 mg)

-

Standard substance for calibration (e.g., benzoic acid)

Procedure:

-

Calibration:

-

Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the crucible inside the bomb.

-

Attach a known length of ignition wire.

-

Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.[8]

-

Place the bomb in the calorimeter bucket containing a known volume of water.

-

Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

-

From the temperature rise and the known enthalpy of combustion of benzoic acid, calculate the heat capacity of the calorimeter.

-

-

Sample Measurement:

-

For a reaction involving zinc chromate, a suitable reaction would need to be devised that can be initiated within the bomb. For example, the reaction of a mixture of zinc, chromium, and an oxidizing agent.

-

Accurately weigh the reactants and press them into a pellet.

-

Follow the same procedure as for the calibration to determine the heat released by the reaction.

-

Using the heat capacity of the calorimeter and the measured temperature change, calculate the heat of the reaction.

-

Apply Hess's Law, using known enthalpies of formation for other reactants and products, to calculate the enthalpy of formation of zinc chromate.

-

Determination of Heat Capacity and Thermal Decomposition by TG-DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability, decomposition, and heat capacity of materials.[10][11]

Apparatus:

-

Simultaneous Thermal Analyzer (STA) capable of TGA and DSC

-

Crucibles (e.g., alumina, platinum)

-

Inert gas supply (e.g., nitrogen, argon)

-

Balance (for sample preparation)

Procedure for Heat Capacity Measurement:

-

Perform a baseline run with empty crucibles to establish the heat flow characteristics of the instrument.

-

Run a standard material with a known heat capacity (e.g., sapphire) under the same conditions as the sample.

-

Accurately weigh a small amount of the zinc chromate sample into a crucible.

-

Place the sample crucible and an empty reference crucible in the instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range in an inert atmosphere.[12]

-

The DSC signal, which is the difference in heat flow between the sample and the reference, is recorded as a function of temperature.

-

The heat capacity of the sample is calculated by comparing its DSC curve to that of the standard material and the baseline.

Procedure for Thermal Decomposition Analysis:

-

Accurately weigh a sample of zinc chromate into a TGA crucible.

-

Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The TGA will record the mass of the sample as a function of temperature. Any mass loss indicates decomposition.

-

The DSC will simultaneously record the heat flow, indicating whether the decomposition processes are endothermic or exothermic.

-

The decomposition of zinc chromate upon heating is expected to yield zinc oxide (ZnO) and chromium(III) oxide (Cr₂O₃) with the release of oxygen.[3]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways involving zinc chromate.

Synthesis of Zinc Chromate

Caption: Precipitation synthesis of zinc chromate.

Thermal Decomposition of Zinc Chromate

Caption: Thermal decomposition pathway of zinc chromate.

Conclusion

This technical guide has provided a summary of the available thermochemical data for zinc chromate, detailed experimental protocols for its synthesis and the determination of its key thermochemical properties, and visualizations of its primary chemical pathways. It is evident that there is a lack of readily available, authoritatively sourced quantitative thermochemical data for zinc chromate in the public domain. Therefore, the experimental determination of these properties is crucial for any application requiring precise thermodynamic values. The methodologies outlined in this guide provide a solid foundation for researchers to undertake such experimental work. The information presented here serves as a valuable starting point for scientists and professionals working with or studying this compound.

References

- 1. Zinc Chromate | ZnCrO4 | CID 26089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zinc chromate - Wikipedia [en.wikipedia.org]

- 3. ICSC 0811 - ZINC CHROMATE [inchem.org]

- 4. Zinc chromate - Sciencemadness Wiki [sciencemadness.org]

- 5. stonehill-website.s3.amazonaws.com [stonehill-website.s3.amazonaws.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. web.williams.edu [web.williams.edu]

- 9. nsuworks.nova.edu [nsuworks.nova.edu]

- 10. researchgate.net [researchgate.net]

- 11. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 12. researchgate.net [researchgate.net]

Navigating the ZnO-CrO3 System: A Technical Guide to Phase Relationships and Synthesis

An in-depth analysis of the ZnO-CrO3 and ZnO-Cr2O3 systems reveals a landscape dominated by the formation of the stable zinc chromite spinel (ZnCr2O4), rather than a complex phase diagram with multiple eutectic and peritectic points. A comprehensive, experimentally determined phase diagram for the ZnO-CrO3 system is not available in published literature, primarily due to the thermal instability of chromium trioxide (CrO3), which decomposes at temperatures below 200°C. Consequently, high-temperature phase equilibria studies have focused on the more stable ZnO-Cr2O3 system.

This technical guide provides a thorough overview of the current understanding of the ZnO-Cr2O3 system, focusing on the subsolidus region and the synthesis and characterization of the resulting compounds. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and synthesis of zinc-chromium oxides.

Subsolidus Phase Relationships in the ZnO-Cr2O3 System

In the solid state, the interaction between zinc oxide (ZnO) and chromium (III) oxide (Cr2O3) is characterized by the formation of a single, stable ternary compound: zinc chromite (ZnCr2O4). This compound possesses a cubic spinel crystal structure.[1][2] Studies conducted in the temperature range of 600-800°C have not identified any other stable compounds along the ZnO-Cr2O3 pseudobinary.[1] The formation of the ZnCr2O4 spinel phase has been observed to commence after milling of the precursor oxides, with its presence being clearly detectable by X-ray diffraction (XRD) after short milling durations.[2] While a complete phase diagram with liquidus and solidus curves is not available, it is known that the melting point of ZnCr2O4 is at least 840°C.[1]

Quantitative Data Summary

Due to the absence of a complete phase diagram, quantitative data is limited to the properties of the constituent oxides and the resulting spinel.

| Compound | Formula | Crystal System | Melting Point (°C) | Notes |

| Zinc Oxide | ZnO | Hexagonal | 1975 | --- |

| Chromium (III) Oxide | Cr2O3 | Rhombohedral | 2435 | --- |

| Zinc Chromite | ZnCr2O4 | Cubic (Spinel) | ≥ 840[1] | The primary compound formed in the ZnO-Cr2O3 system.[1] |

Experimental Protocols

The synthesis of materials within the ZnO-Cr2O3 system, primarily targeting the formation of ZnCr2O4, has been explored through various methodologies. Each method offers distinct advantages in terms of reaction temperature, particle size, and homogeneity of the final product.

Solid-State Reaction

This conventional method involves the high-temperature reaction of the precursor oxides.

-

Precursor Preparation: Equimolar quantities of high-purity ZnO and Cr2O3 powders are intimately mixed. Mechanical milling, such as ball milling, can be employed to enhance the reactivity of the precursors by reducing particle size and increasing the contact area.[2]

-

Calcination: The powder mixture is subjected to high-temperature calcination. The formation of the ZnCr2O4 spinel phase via solid-state reaction typically requires temperatures exceeding 1000°C.[3][4]

-

Characterization: The resulting product is analyzed using techniques such as X-ray diffraction (XRD) to confirm the formation of the single-phase ZnCr2O4 spinel. The powder patterns are compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), such as card number 22-1107 for ZnCr2O4.[2]

Hydrothermal Synthesis

This method allows for the synthesis of nanocrystalline ZnCr2O4 at lower temperatures compared to the solid-state reaction.

-

Precursor Solution: Starting materials such as zinc nitrate (Zn(NO3)2·6H2O) and chromium nitrate (Cr(NO3)3·9H2O) are dissolved in deionized water.[5]

-

pH Adjustment: A precipitating agent, such as a sodium hydroxide (NaOH) solution, is added to the precursor solution to induce the formation of hydroxide precipitates. The pH of the solution is a critical parameter that is carefully controlled.

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-200°C) for a defined period (e.g., 12-24 hours).

-

Product Recovery: After cooling, the precipitate is collected by filtration, washed with deionized water and ethanol to remove any unreacted precursors or byproducts, and then dried.

-

Post-Synthesis Annealing: A subsequent heat treatment at moderate temperatures (e.g., 400-800°C) can be performed to improve the crystallinity of the synthesized ZnCr2O4 nanoparticles.[4]

Sol-Gel Method

The sol-gel technique is another low-temperature route for preparing homogeneous, nanocrystalline ZnCr2O4.

-

Precursor Solution and Gelling Agent: Metal salts, such as zinc nitrate and chromium nitrate, are dissolved in a suitable solvent. A complexing/gelling agent, such as citric acid, is then added. The molar ratio of metal nitrates to the gelling agent is a key experimental parameter.

-

Gel Formation: The solution is heated (e.g., on a hot plate) to evaporate the solvent, leading to the formation of a viscous gel.

-

Auto-Combustion: Upon further heating, the gel undergoes auto-combustion, a self-sustaining exothermic reaction, which results in a voluminous, fine powder.

-

Calcination: The resulting powder is then calcined at a specific temperature to obtain the crystalline ZnCr2O4 phase.

-

Characterization: The synthesized nanoparticles are characterized by various techniques, including XRD, Fourier-transform infrared spectroscopy (FTIR), and transmission electron microscopy (TEM), to determine their phase purity, structure, and morphology.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of materials in the ZnO-Cr2O3 system.

References

Methodological & Application

Application of Zinc Chromate as a Corrosion Inhibitor for Aluminum Alloys: A Guide for Researchers

For decades, zinc chromate has been a cornerstone in the corrosion protection of aluminum alloys, particularly in the demanding aerospace, automotive, and marine industries.[1] Its efficacy lies in the formation of a chemical conversion coating that passivates the metal surface, significantly impeding the electrochemical processes that lead to degradation. This document provides detailed application notes and experimental protocols for the use of zinc chromate as a corrosion inhibitor for aluminum alloys, aimed at researchers, scientists, and professionals in material science and drug development.

Introduction to Zinc Chromate Corrosion Inhibition

Zinc chromate (ZnCrO₄) is utilized to create a chromate conversion coating on aluminum and its alloys. This process, often referred to by the military specification MIL-DTL-5541, involves the chemical reaction of a hexavalent chromium solution with the aluminum surface.[1][2] The resulting coating is a complex, gelatinous film containing chromium compounds that provides a robust barrier to corrosive environments.[3]

The primary mechanism of protection involves both barrier formation and active inhibition. The coating physically isolates the aluminum substrate from corrosive electrolytes. Furthermore, the presence of soluble chromates within the coating provides a "self-healing" capability; if the coating is scratched, these chromates can migrate to the damaged area and re-passivate the exposed aluminum.[3] The inhibition process is comprehensive, affecting both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion cell.

Caution: It is critical to note that hexavalent chromium, the active component in many zinc chromate formulations, is a known carcinogen and is subject to strict regulatory controls.[4] All handling and disposal must be conducted in accordance with safety regulations and with appropriate personal protective equipment.

Quantitative Performance Data

The effectiveness of zinc chromate coatings in mitigating corrosion can be quantified using various electrochemical techniques. The following table summarizes typical data obtained from potentiodynamic polarization studies on AA2024-T3 aluminum alloy in a 3.5% NaCl solution, a standard corrosive medium simulating marine environments.

| Parameter | Uncoated AA2024-T3 | AA2024-T3 with Zinc Chromate Coating |

| Corrosion Potential (Ecorr) | -0.65 V to -0.75 V | Shift to more positive (noble) potentials |

| Corrosion Current Density (Icorr) | ~1 - 10 µA/cm²[5] | Significantly lower (e.g., < 0.1 µA/cm²) |

| Polarization Resistance (Rp) | Low | High |

| Inhibition Efficiency (η%) | - | > 99% |

Note: The values for the coated alloy are illustrative of the expected performance. Actual values can vary based on the specific coating process and thickness.

The inhibition efficiency (η%) can be calculated from the corrosion current densities using the following formula:

η% = [(Icorr_uncoated - Icorr_coated) / Icorr_uncoated] x 100

Experimental Protocols

Application of Zinc Chromate Conversion Coating (Based on MIL-DTL-5541 Type I Class 1A)

This protocol outlines the general steps for applying a standard zinc chromate conversion coating.

Materials:

-

Aluminum alloy panels (e.g., AA2024-T3)

-

Alkaline degreasing solution

-

Deoxidizing solution

-

Chromate conversion solution (containing hexavalent chromium)

-

Deionized water

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat, respirator

Procedure:

-

Alkaline Cleaning: Immerse the aluminum panels in an alkaline degreasing solution at a specified temperature and time to remove oils, grease, and other surface contaminants.

-

Rinsing: Thoroughly rinse the panels with clean, running water.

-

Deoxidizing: Immerse the panels in a deoxidizing solution to remove the natural oxide layer and any alloying elements that may have been left on the surface after cleaning.

-

Rinsing: Rinse the panels again with clean, running water.

-

Chromate Conversion Coating: Immerse the cleaned and deoxidized panels in the chromate conversion solution for a specified duration (typically 1-5 minutes). The solution is usually at ambient temperature.

-

Rinsing: Rinse the coated panels with cold, clean, running water, followed by a final rinse with warm deionized water.

-

Drying: Allow the panels to air dry or use a low-temperature oven (not exceeding 60°C). The coating is initially soft and gelatinous and will harden upon drying.

Evaluation of Corrosion Resistance

This accelerated corrosion test provides a qualitative assessment of the coating's performance.

Apparatus:

-

ASTM B117 compliant salt spray chamber

Procedure:

-

Sample Preparation: Scribe a line through the coating to the substrate on the test panels to evaluate corrosion creepage.

-

Test Chamber Setup:

-

Salt Solution: 5% NaCl solution in distilled or deionized water.

-

pH: Maintained between 6.5 and 7.2.

-

Temperature: Maintained at 35°C ± 2°C.[6]

-

-

Exposure: Place the panels in the chamber at a specified angle (typically 15-30 degrees from the vertical).

-

Duration: The exposure time is typically specified by the relevant standard or research requirements (e.g., 168 hours for MIL-DTL-5541).[4]

-

Evaluation: After exposure, gently rinse the panels and evaluate the extent of corrosion, blistering, and creepage from the scribe.

These techniques provide quantitative data on the corrosion inhibition performance.

Apparatus:

-

Potentiostat/Galvanostat/Frequency Response Analyzer

-

Three-electrode electrochemical cell (working electrode: coated aluminum panel; reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: e.g., platinum mesh)

-

Electrolyte: e.g., 3.5% NaCl solution

Procedure:

-

Open Circuit Potential (OCP) Measurement: Stabilize the system by measuring the OCP for a period (e.g., 1 hour) until a steady state is reached.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

Analyze the resulting Nyquist and Bode plots to determine parameters like polarization resistance (Rp) and coating capacitance.

-

-

Potentiodynamic Polarization:

-

Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

-

Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) from the resulting Tafel plot.

-

Visualizations

Caption: Experimental Workflow for Zinc Chromate Coating and Evaluation.

Caption: Mechanism of Corrosion Inhibition by Zinc Chromate on Aluminum Alloys.

References

- 1. Chemical Conversion Coating | MIL-DTL-5541 | Aluminum Coatings [enstechnology.com]

- 2. MIL-DTL-5541 Coatings | MIL-C-5541 Coatings | Alumiplate [alumiplate.com]

- 3. kb.osu.edu [kb.osu.edu]

- 4. omegaresearchinc.com [omegaresearchinc.com]

- 5. researchgate.net [researchgate.net]

- 6. Salt Spray Test Procedure: How to Perform Corrosion Tests Effectively [pacorr.com]

Formulation and Evaluation of Zinc Chromate Anti-Corrosive Primers: Application Notes and Protocols

For Researchers, Scientists, and Formulation Professionals

These application notes provide a comprehensive overview of the formulation, application, and performance evaluation of anti-corrosive primers based on zinc chromate pigments. The information is intended to guide laboratory-scale preparation and testing of these coatings.

Disclaimer: Zinc chromate is a toxic and carcinogenic substance due to the presence of hexavalent chromium. All handling and experimental procedures should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, adhering to all relevant safety regulations and disposal protocols.

Introduction to Zinc Chromate Primers

Zinc chromate (ZnCrO₄) is a corrosion-inhibiting pigment widely used in primers for ferrous and non-ferrous metals.[1][2] Its anti-corrosive properties are attributed to the release of chromate ions, which passivate the metal surface. These primers are particularly effective for protecting steel structures in moderate to severe industrial and marine environments.[3][4] Formulations are typically based on alkyd or epoxy resin systems, each offering distinct advantages in terms of performance and application.[1][2][3][5]

Representative Formulations

The following tables provide representative formulations for alkyd and two-pack epoxy-based zinc chromate primers. These are starting point formulations and may require optimization based on specific substrate and performance requirements.

Table 1: Representative Alkyd-Based Zinc Chromate Primer Formulation

| Component | Function | Weight Percentage (%) |

| Modified Alkyd Resin | Binder | 30 - 40 |

| Zinc Chromate | Anti-corrosive Pigment | 15 - 25 |

| Extender Pigments (e.g., Talc, Barium Sulfate) | Filler/Reinforcement | 10 - 20 |

| Solvents (e.g., Mineral Spirits, Xylene) | Viscosity Control | 20 - 30 |

| Driers (e.g., Cobalt, Zirconium) | Curing Agent | 1 - 2 |

| Anti-skinning Agent | Prevents skin formation | < 1 |

Note: The specific type of alkyd resin and solvent blend will influence drying times and application properties.

Table 2: Representative Two-Pack Epoxy-Based Zinc Chromate Primer Formulation

| Component | Function | Weight Percentage (%) |

| Base Component | ||

| Epoxy Resin (e.g., Bisphenol A type) | Binder | 40 - 50 |

| Zinc Chromate | Anti-corrosive Pigment | 20 - 30 |

| Extender Pigments | Filler/Reinforcement | 10 - 15 |

| Solvents (e.g., Xylene, MEK) | Viscosity Control | 10 - 20 |

| Additives (e.g., Flow control agents) | Performance enhancement | < 2 |

| Hardener Component | ||